molecular formula C17H14ClN3OS B12124754 3-[(4-Chlorobenzyl)sulfanyl]-6-(4-methylphenyl)-1,2,4-triazin-5-ol

3-[(4-Chlorobenzyl)sulfanyl]-6-(4-methylphenyl)-1,2,4-triazin-5-ol

Cat. No.: B12124754
M. Wt: 343.8 g/mol
InChI Key: ZFNFPSBRNQEECN-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazin-5-ol family, characterized by a six-membered triazine ring substituted with hydroxyl, sulfanyl-linked chlorobenzyl, and 4-methylphenyl groups. The chlorobenzyl and methylphenyl substituents likely influence electronic and steric properties, affecting solubility, binding affinity, and metabolic stability.

Properties

Molecular Formula

C17H14ClN3OS

Molecular Weight

343.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-6-(4-methylphenyl)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C17H14ClN3OS/c1-11-2-6-13(7-3-11)15-16(22)19-17(21-20-15)23-10-12-4-8-14(18)9-5-12/h2-9H,10H2,1H3,(H,19,21,22)

InChI Key

ZFNFPSBRNQEECN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(NC2=O)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-[(4-Chlorobenzyl)sulfanyl]-6-(4-methylphenyl)-1,2,4-triazin-5-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Esterification: The process begins with the esterification of 4-chlorobenzoic acid with methanol to form methyl 4-chlorobenzoate.

    Hydrazination: The ester is then reacted with hydrazine to form the corresponding hydrazide.

    Cyclization: The hydrazide undergoes cyclization to form the triazine ring.

    Substitution: The triazine intermediate is then subjected to nucleophilic substitution with 4-methylphenylthiol to introduce the sulfanyl group.

    Final Product Formation:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-[(4-Chlorobenzyl)sulfanyl]-6-(4-methylphenyl)-1,2,4-triazin-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the compound into its corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted triazine compounds.

Scientific Research Applications

3-[(4-Chlorobenzyl)sulfanyl]-6-(4-methylphenyl)-1,2,4-triazin-5-ol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential antiviral and anticancer properties, as well as its ability to inhibit specific enzymes involved in disease pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorobenzyl)sulfanyl]-6-(4-methylphenyl)-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biological processes. For example, it may inhibit the activity of enzymes involved in viral replication or cancer cell proliferation, leading to potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The following compounds share structural motifs with the target molecule:

Table 1: Structural Comparison
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
3-[(4-Chlorobenzyl)sulfanyl]-6-(4-methylphenyl)-1,2,4-triazin-5-ol 1,2,4-Triazin-5-ol - 4-Chlorobenzyl (sulfanyl-linked)
- 4-Methylphenyl
357.85 (C₁₇H₁₄ClN₃OS) Hydroxyl group at position 5; electron-withdrawing Cl enhances polarity
6-[(4-Methoxyphenyl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5-ol 1,2,4-Triazin-5-ol - 4-Methoxyphenyl (methyl-linked)
- Methylsulfanyl
275.32 (C₁₂H₁₃N₃O₂S) Methoxy group improves solubility; smaller substituents reduce steric bulk
5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole 1,2,4-Triazole - Adamantyl (bulky substituent)
- 4-Chlorobenzyl (sulfanyl-linked)
403.94 (C₂₀H₂₂ClN₃S) Triazole core enhances metabolic stability; adamantyl increases lipophilicity
4-(4-Chlorophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole 1,2,4-Triazole - 2,6-Dichlorobenzyl (sulfanyl-linked)
- 4-Methoxyphenyl
490.78 (C₂₂H₁₆Cl₃N₃OS) Multiple Cl substituents enhance electron-withdrawing effects; methoxy aids solubility
3-(4-Methylphenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine Pyridazine - Oxadiazole-linked substituent
- 3-Methylphenyl
374.46 (C₂₁H₁₈N₄OS) Pyridazine core alters electronic distribution; oxadiazole may confer rigidity

Physicochemical and Electronic Properties

  • Solubility : The methoxy-substituted triazin-5-ol (Table 1, Entry 2) exhibits improved aqueous solubility compared to the target compound due to the polar methoxy group .
  • Electronic Effects : Chlorine substituents (Entries 1, 4) enhance electron-withdrawing effects, polarizing the triazine/triazole core and influencing reactivity in biological systems.

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